molecular formula C22H31N3O2 B6116757 1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol

1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol

Cat. No.: B6116757
M. Wt: 369.5 g/mol
InChI Key: MRUMGGJVKCRLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is used in the treatment of various cardiovascular diseases. It was first synthesized in 1987 and has since become a widely used medication due to its effectiveness and low incidence of side effects.

Mechanism of Action

Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and blood pressure. It also has antioxidant properties, which may help to protect the heart from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It can reduce the heart rate, blood pressure, and cardiac output, and can also improve left ventricular function. It has also been shown to reduce the levels of various inflammatory markers, such as C-reactive protein and interleukin-6.

Advantages and Limitations for Lab Experiments

Carvedilol has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, and has a low incidence of side effects. However, it can be difficult to administer to animals, as it is not very soluble in water.

Future Directions

There are a number of potential future directions for research on 1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol. One area of interest is the use of this compound in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects. Another area of interest is the use of this compound in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, there is ongoing research into the use of this compound in the treatment of heart failure, as well as into the mechanisms underlying its antioxidant properties.

Synthesis Methods

Carvedilol is synthesized by a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)phenol with 2-bromoethylamine hydrobromide to form 3-[2-(2-bromoethylamino)ethyl]oxyphenol. This intermediate is then reacted with 2-(4-pyridyl)ethylamine to form 3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol, which is then reacted with piperidine to form 1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol.

Scientific Research Applications

Carvedilol has been extensively studied for its potential use in the treatment of various cardiovascular diseases, including hypertension, heart failure, and angina. It has also been investigated for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.

Properties

IUPAC Name

1-piperidin-1-yl-3-[2-[(2-pyridin-4-ylethylamino)methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c26-21(17-25-14-4-1-5-15-25)18-27-22-7-3-2-6-20(22)16-24-13-10-19-8-11-23-12-9-19/h2-3,6-9,11-12,21,24,26H,1,4-5,10,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUMGGJVKCRLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2CNCCC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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